molecular formula C10H10FNO2 B13196577 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B13196577
M. Wt: 195.19 g/mol
InChI Key: ZRKIONVKOBMQQO-UHFFFAOYSA-N
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Description

5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the fluorination of 1,2,3,4-tetrahydroisoquinoline derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes steps like cyclization, fluorination, and carboxylation, followed by purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its interactions with various biological targets. It is used in the design of enzyme inhibitors and receptor modulators .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It is investigated as a candidate for the treatment of neurological disorders and cancer .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique fluorinated structure imparts desirable properties to the final products .

Mechanism of Action

The mechanism of action of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes and receptors, modulating their activity and affecting various biological pathways. For example, it has been shown to inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway, which is crucial in cancer immunotherapy .

Comparison with Similar Compounds

Uniqueness: The presence of a fluorine atom in 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid imparts unique chemical and biological properties. Fluorine enhances the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H10FNO2/c11-8-3-1-2-6-5-12-9(10(13)14)4-7(6)8/h1-3,9,12H,4-5H2,(H,13,14)

InChI Key

ZRKIONVKOBMQQO-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC2=C1C(=CC=C2)F)C(=O)O

Origin of Product

United States

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